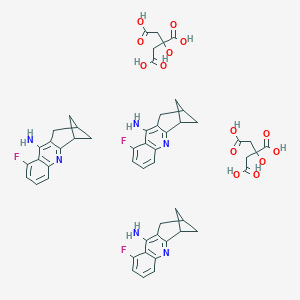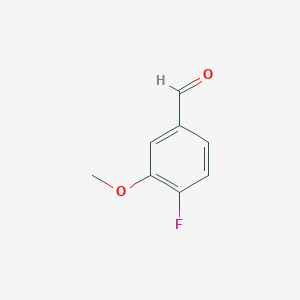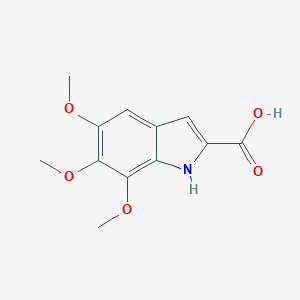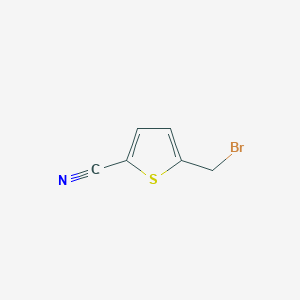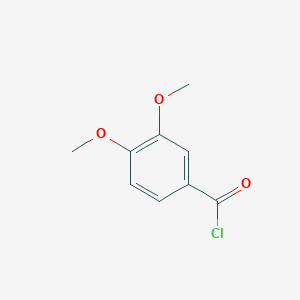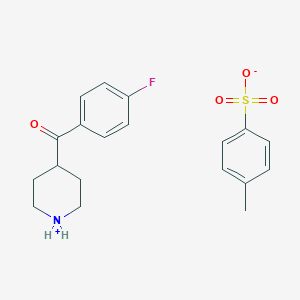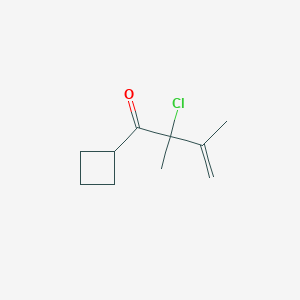
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one, also known as CCDB, is a chemical compound that has been studied for its potential use in scientific research. This compound is a cyclobutane derivative that contains a chloro and a carbonyl group. CCDB has been found to have interesting properties that make it useful in various scientific applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells and microorganisms. 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells and microorganisms.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has been found to have a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of topoisomerase II, which leads to the accumulation of DNA damage and ultimately results in the death of cancer cells and microorganisms. 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has also been found to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has a number of advantages and limitations for lab experiments. One advantage of this compound is that it has been found to have interesting biological activity, which makes it useful in the development of new drugs. 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one also has a moderate yield in its synthesis, which makes it relatively easy to obtain. One limitation of 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Direcciones Futuras
There are a number of future directions for the study of 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one. One direction is to further investigate its mechanism of action, in order to optimize its use in drug development. Another direction is to explore its potential use in the treatment of other diseases, such as inflammatory diseases. Finally, future studies could focus on the synthesis of analogs of 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one, in order to improve its biological activity and optimize its use in drug development.
Métodos De Síntesis
The synthesis of 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one involves the reaction between cyclobutanone and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an enolate intermediate, which reacts with the chloroacetyl chloride to form 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one. The yield of this synthesis method is moderate, and purification of the product is necessary to obtain a pure compound.
Aplicaciones Científicas De Investigación
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have interesting biological activity, which makes it useful in the development of new drugs. 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one has been shown to inhibit the growth of cancer cells, and it has also been found to have antimicrobial activity. These properties make 2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one a promising candidate for the development of new drugs that can be used to treat cancer and infectious diseases.
Propiedades
Número CAS |
131353-07-6 |
|---|---|
Nombre del producto |
2-Chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one |
Fórmula molecular |
C10H15ClO |
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
2-chloro-1-cyclobutyl-2,3-dimethylbut-3-en-1-one |
InChI |
InChI=1S/C10H15ClO/c1-7(2)10(3,11)9(12)8-5-4-6-8/h8H,1,4-6H2,2-3H3 |
Clave InChI |
NJHWQWRNZFCQTG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C)(C(=O)C1CCC1)Cl |
SMILES canónico |
CC(=C)C(C)(C(=O)C1CCC1)Cl |
Sinónimos |
3-Buten-1-one, 2-chloro-1-cyclobutyl-2,3-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



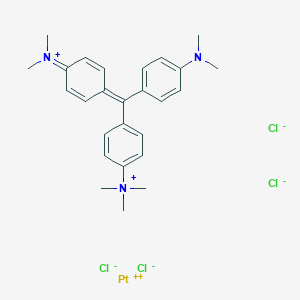
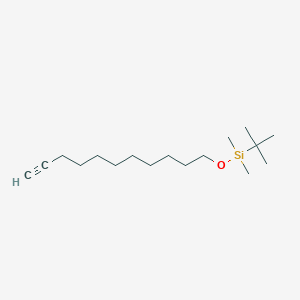
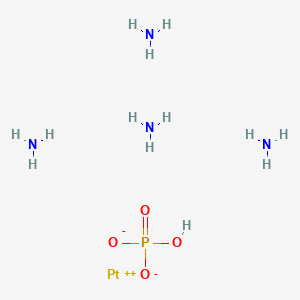
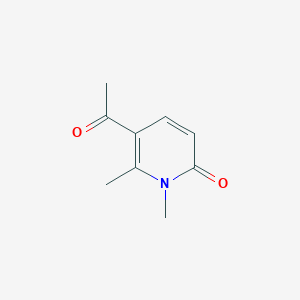
![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)
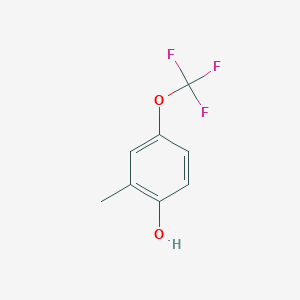
![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)
